molecular formula C14H11IO3S B1359373 5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene CAS No. 898778-13-7

5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene

Cat. No.: B1359373
CAS No.: 898778-13-7
M. Wt: 386.21 g/mol
InChI Key: KLJSRBGEQRLQCB-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 3-iodobenzoyl group and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene typically involves multiple steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions.

    Introduction of the 3-iodobenzoyl group: This step involves the acylation of thiophene with 3-iodobenzoic acid or its derivatives using a suitable acylating agent such as thionyl chloride or oxalyl chloride.

    Coupling of the 1,3-dioxolane ring with the thiophene derivative: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The 3-iodobenzoyl group can be reduced to the corresponding benzyl alcohol.

    Substitution: The iodine atom in the 3-iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl thiophenes depending on the nucleophile used.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,3-dioxolane ring and the 3-iodobenzoyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Dioxolan-2-YL)-2-(3-bromobenzoyl)thiophene
  • 5-(1,3-Dioxolan-2-YL)-2-(3-chlorobenzoyl)thiophene
  • 5-(1,3-Dioxolan-2-YL)-2-(3-fluorobenzoyl)thiophene

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(3-iodobenzoyl)thiophene is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can enhance its reactivity and binding properties compared to its bromine, chlorine, or fluorine analogs.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO3S/c15-10-3-1-2-9(8-10)13(16)11-4-5-12(19-11)14-17-6-7-18-14/h1-5,8,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJSRBGEQRLQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641938
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-13-7
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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